molecular formula C6H6N4O B3123126 8-Methyl-7H-purin-6-ol CAS No. 30467-02-8

8-Methyl-7H-purin-6-ol

Cat. No. B3123126
CAS RN: 30467-02-8
M. Wt: 150.14 g/mol
InChI Key: KHAZBQMTILVQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-7H-purin-6-ol is an organic compound with the chemical formula C6H6N4O . It is also known as 8-Methyl-1H-purin-6(7H)-one .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 18 bonds . The molecular weight is 150.14g/mol . The IUPAC Standard InChI is InChI=1S/C6H7N5/c1-11-3-10-6-4 (11)5 (7)8-2-9-6/h2-3H,1H3, (H2,7,8,9) .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a density of 1.6±0.1 g/cm3, a boiling point of 375.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It is soluble in water and some organic solvents .

Scientific Research Applications

Agriculture and Pest Control

  • Natural Pesticide : 8-Methyl-7H-purin-6-ol has pesticidal properties. It can be used as a natural insecticide or repellent in agriculture to protect crops from pests .

Analytical Chemistry

  • Standard Reference Compound : Researchers use caffeine as a standard reference compound in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its well-defined properties aid in calibrating instruments and validating methods .

Safety and Hazards

When handling 8-Methyl-7H-purin-6-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

8-methyl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAZBQMTILVQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399573
Record name 8-Methyl-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30467-02-8
Record name 30467-02-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-7H-purin-6-ol
Reactant of Route 2
Reactant of Route 2
8-Methyl-7H-purin-6-ol
Reactant of Route 3
Reactant of Route 3
8-Methyl-7H-purin-6-ol
Reactant of Route 4
Reactant of Route 4
8-Methyl-7H-purin-6-ol
Reactant of Route 5
8-Methyl-7H-purin-6-ol
Reactant of Route 6
Reactant of Route 6
8-Methyl-7H-purin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.